4,4'-Sulfonylbis-morpholine
Overview
Description
4,4’-Sulfonyldimorpholine is an organic compound with the molecular formula C8H16N2O4S. It is a sulfonamide derivative that features two morpholine rings connected by a sulfonyl group. This compound is known for its stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfonyldimorpholine typically involves the reaction of morpholine with sulfuryl chloride. The process can be summarized as follows:
Reaction of Morpholine with Sulfuryl Chloride: Morpholine is reacted with sulfuryl chloride in the presence of an organic solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the formation of 4,4’-Sulfonyldimorpholine.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure 4,4’-Sulfonyldimorpholine.
Industrial Production Methods: In industrial settings, the production of 4,4’-Sulfonyldimorpholine involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:
Batch or Continuous Reactors: The reaction is carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time.
Purification and Quality Control: The product is purified using industrial-scale techniques such as distillation or crystallization, followed by rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Sulfonyldimorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
4,4’-Sulfonyldimorpholine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-Sulfonyldimorpholine involves its interaction with specific molecular targets and pathways. As a sulfonamide derivative, it can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
4,4’-Sulfonyldiphenol: Similar in structure but with phenol groups instead of morpholine rings.
Morpholine: A simpler structure with a single morpholine ring.
Bisphenol S: Contains two phenol groups connected by a sulfonyl group.
Uniqueness: 4,4’-Sulfonyldimorpholine is unique due to its dual morpholine rings, which provide distinct chemical and biological properties compared to other sulfonamide derivatives. Its stability and versatility make it valuable in various applications, from organic synthesis to industrial production.
Biological Activity
4,4'-Sulfonylbis-morpholine is a compound that has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this sulfonamide derivative.
Chemical Structure and Properties
This compound is characterized by its sulfonyl group linked to two morpholine rings. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values as low as 4 μg/mL have been reported for structurally related compounds .
- Bacillus subtilis and Salmonella typhi : Moderate to strong antibacterial activity has been observed .
The presence of electron-withdrawing groups on the aromatic ring enhances the antibacterial efficacy of these compounds, indicating a structure-activity relationship (SAR) that is critical for their effectiveness .
Anticancer Activity
Compounds containing the morpholine moiety have been studied for their anticancer properties. For example, some derivatives have shown promising results in inhibiting cancer cell proliferation:
- Mechanism of Action : The interaction of these compounds with specific cellular targets has been investigated through molecular docking studies, revealing their potential to inhibit key enzymes involved in tumor growth .
- Case Studies : In vitro studies have demonstrated that certain morpholine derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Enzyme Inhibition
Enzyme inhibition studies indicate that this compound can act as an inhibitor for various enzymes:
- Acetylcholinesterase (AChE) : Some derivatives have shown strong inhibitory activity against AChE, which is significant for treating neurodegenerative diseases .
- Urease : These compounds also exhibit strong urease inhibition, which may contribute to their antimicrobial properties by disrupting nitrogen metabolism in bacteria .
Table 1: Biological Activities of this compound Derivatives
Case Studies
Several case studies highlight the practical applications of this compound in drug discovery:
- Antibacterial Development : A study focusing on sulfonamide derivatives showed enhanced antibacterial properties through structural modifications, leading to the identification of new lead compounds for antibiotic development .
- Anticancer Research : Investigations into the anticancer potential of morpholine-containing compounds revealed that they can effectively target cancer cell pathways and induce cell death mechanisms .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonylmorpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c11-15(12,9-1-5-13-6-2-9)10-3-7-14-8-4-10/h1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBXUYMZUBUAOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277371 | |
Record name | 4,4'-sulfonyldimorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204866 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5328-68-7 | |
Record name | NSC1982 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-sulfonyldimorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.